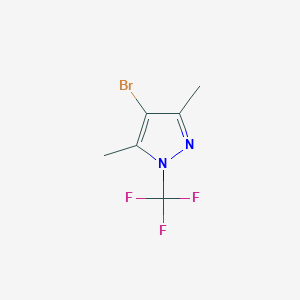![molecular formula C6H13BF3KO2 B13498007 Potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide](/img/structure/B13498007.png)
Potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide is a chemical compound with the molecular formula C6H13BF3KO2 It is known for its unique structure, which includes a trifluoroboranuide group attached to a potassium ion and a 2-(2-ethoxyethoxy)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide typically involves the reaction of a boron-containing precursor with potassium fluoride and 2-(2-ethoxyethoxy)ethyl bromide. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification methods. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound. Additionally, industrial production may incorporate advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
Potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoroboranuide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Complexation Reactions: The trifluoroboranuide group can form complexes with various metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various boron-containing compounds, while oxidation and reduction reactions can produce different boron derivatives.
Aplicaciones Científicas De Investigación
Potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of boron-containing compounds.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and composites, due to its ability to form stable complexes with metal ions.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling reactions and polymerization processes.
Biological Studies: The compound is investigated for its potential biological activity and interactions with biomolecules, which can be useful in drug discovery and development.
Mecanismo De Acción
The mechanism of action of Potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide involves its ability to form stable complexes with metal ions and other nucleophiles. The trifluoroboranuide group acts as a Lewis acid, facilitating the formation of these complexes. The compound’s interactions with molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Potassium [2-(2-methoxyethoxy)ethyl]trifluoroboranuide: Similar structure but with a methoxy group instead of an ethoxy group.
Sodium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide: Similar structure but with a sodium ion instead of a potassium ion.
Lithium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide: Similar structure but with a lithium ion instead of a potassium ion.
Uniqueness
Potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide is unique due to its specific combination of a potassium ion, a trifluoroboranuide group, and a 2-(2-ethoxyethoxy)ethyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H13BF3KO2 |
|---|---|
Peso molecular |
224.07 g/mol |
Nombre IUPAC |
potassium;2-(2-ethoxyethoxy)ethyl-trifluoroboranuide |
InChI |
InChI=1S/C6H13BF3O2.K/c1-2-11-5-6-12-4-3-7(8,9)10;/h2-6H2,1H3;/q-1;+1 |
Clave InChI |
KIQANWNIQQJWRF-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCOCCOCC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B13497926.png)

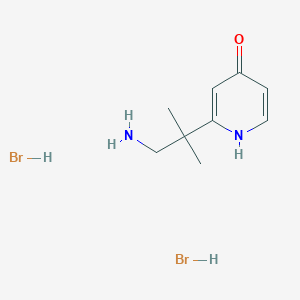
![1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13497939.png)

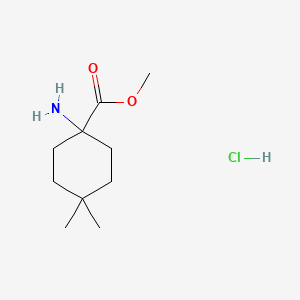

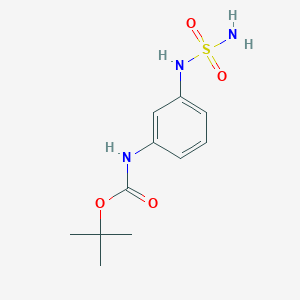
![Bicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13497972.png)
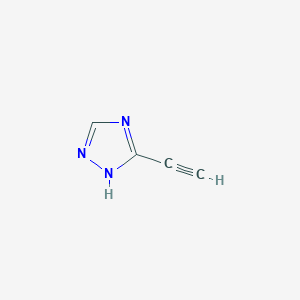
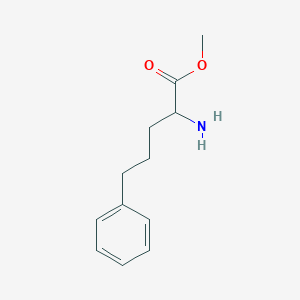
![6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B13497996.png)
![2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13497999.png)
